molecular formula C22H28ClFN2O4 B14708306 Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3',4',5'-trimethoxy-, monohydrochloride CAS No. 22662-34-6

Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3',4',5'-trimethoxy-, monohydrochloride

Cat. No.: B14708306
CAS No.: 22662-34-6
M. Wt: 438.9 g/mol
InChI Key: BDDLJSSQYLGWPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride is a complex organic compound that features a propiophenone backbone with a piperazine ring substituted with an o-fluorophenyl group and three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with propiophenone under acidic conditions to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with o-fluorophenylpiperazine in the presence of a suitable catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride involves its interaction with specific molecular targets. The o-fluorophenyl group and piperazine ring are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone derivatives: Compounds with similar structures but different substituents on the piperazine ring or aromatic groups.

    Fluorophenylpiperazine derivatives: Compounds with variations in the position and number of fluorine atoms on the phenyl ring.

Uniqueness

Propiophenone, 3-(4-(o-fluorophenyl)-1-piperazinyl)-3’,4’,5’-trimethoxy-, monohydrochloride is unique due to the combination of its propiophenone backbone, o-fluorophenyl group, and multiple methoxy groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

22662-34-6

Molecular Formula

C22H28ClFN2O4

Molecular Weight

438.9 g/mol

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C22H27FN2O4.ClH/c1-27-20-14-16(15-21(28-2)22(20)29-3)19(26)8-9-24-10-12-25(13-11-24)18-7-5-4-6-17(18)23;/h4-7,14-15H,8-13H2,1-3H3;1H

InChI Key

BDDLJSSQYLGWPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CCN2CCN(CC2)C3=CC=CC=C3F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.